molecular formula C27H25ClN4OS B3296131 2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 892284-52-5

2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B3296131
CAS No.: 892284-52-5
M. Wt: 489.0
InChI Key: GHWSPVFVWMDRBL-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spiro linkage through a cyclization reaction. The reaction conditions often require the use of catalysts, such as palladium or other transition metals, to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a hydrocarbon.

Scientific Research Applications

2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE apart is its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

3-benzylsulfanyl-N-(2-chlorophenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4OS/c28-22-13-7-8-14-23(22)29-26(33)32-17-15-27(16-18-32)30-24(21-11-5-2-6-12-21)25(31-27)34-19-20-9-3-1-4-10-20/h1-14H,15-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWSPVFVWMDRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Reactant of Route 5
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2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Reactant of Route 6
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2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

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